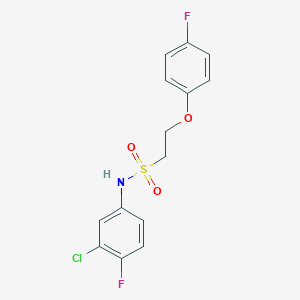![molecular formula C13H10BrN3O3S B2419572 8,9-dimethoxy-2-phenyl-N-(tetrahydrofuran-2-ylmethyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine CAS No. 946305-87-9](/img/structure/B2419572.png)
8,9-dimethoxy-2-phenyl-N-(tetrahydrofuran-2-ylmethyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule that contains several functional groups, including a triazoloquinazolin group, a phenyl group, a dimethoxy group, and a tetrahydrofuran group. It’s worth noting that compounds containing a triazole group are significant heterocycles that exhibit broad biological activities .
Molecular Structure Analysis
The molecular formula of this compound is C13H10BrN3O3S. It contains a triazoloquinazolin group, which is a type of nitrogen-containing heterocycle .Scientific Research Applications
Adenosine Receptor Antagonists
One significant application of [1,2,4]triazolo[1,5-c]quinazolines, a category to which 8,9-dimethoxy-2-phenyl-N-(tetrahydrofuran-2-ylmethyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine belongs, is as potent adenosine receptor antagonists. These compounds have shown promising activity, particularly in targeting the A3 adenosine receptor, which is relevant in various physiological processes and diseases (Burbiel et al., 2016).
Synthesis and Molecular Rearrangements
The synthesis and molecular structure of [1,2,4]triazoloquinazolinium betaines, closely related to the specified compound, have been investigated, highlighting the compound's potential in advanced synthetic chemistry and the exploration of novel molecular structures (Crabb et al., 1999).
Reactivity Towards N-nucleophiles
Studies on the reactivity of similar [1,2,4]triazoloquinazolines towards N-nucleophiles have provided insights into the chemical behavior and potential applications of these compounds in creating more complex chemical entities (Kholodnyak et al., 2016).
Anti-inflammatory Potential
Research has also been conducted on the anti-inflammatory properties of [1,2,4]triazoloquinazolines. These compounds have shown promise in reducing inflammation, indicating potential applications in the development of new anti-inflammatory agents (Martynenko et al., 2019).
Synthesis and Anticonvulsant Activity
Another area of application is in the synthesis and evaluation of anticonvulsant activity. Compounds in this class have shown effectiveness in seizure control, suggesting potential uses in the treatment of epilepsy and related disorders (Zheng et al., 2013).
Properties
IUPAC Name |
5-bromo-N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O3S/c1-6-5-21-13-15-7(2)10(12(19)17(6)13)16-11(18)8-3-4-9(14)20-8/h3-5H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVRAYHOTZSRGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC=C(O3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(benzo[d]thiazol-6-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2419489.png)

![Methyl 2-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate](/img/structure/B2419492.png)
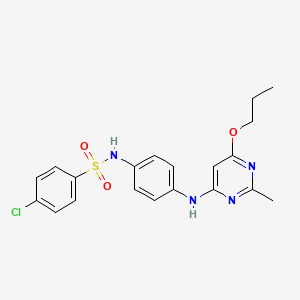

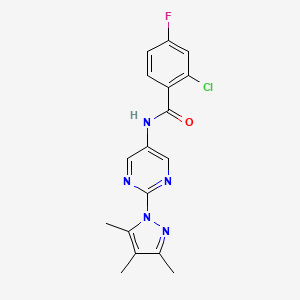
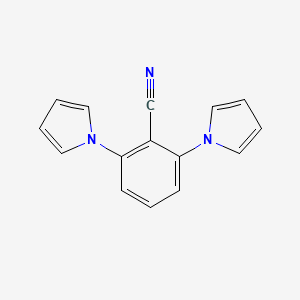
![2-chloro-N-ethyl-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B2419498.png)
![N-[4-(2-ethyl-1H-imidazol-1-yl)benzyl]thiophene-3-carboxamide](/img/structure/B2419499.png)

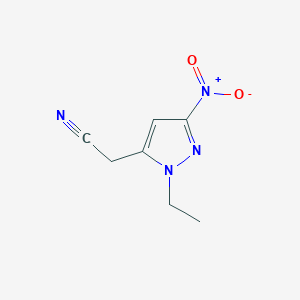

![5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2419510.png)
